3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC15000267
Molecular Formula: C20H16Cl2O3
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2O3 |
|---|---|
| Molecular Weight | 375.2 g/mol |
| IUPAC Name | 3-[(3,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C20H16Cl2O3/c21-17-8-5-12(9-18(17)22)11-24-13-6-7-15-14-3-1-2-4-16(14)20(23)25-19(15)10-13/h5-10H,1-4,11H2 |
| Standard InChI Key | ZHVDQMAMILGYOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)OC2=O |
Introduction
3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenes. This compound is notable for its complex structure, which includes a chromene core fused with a benzene ring and a dichlorobenzyl substituent. The presence of the dichlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Formula and Molecular Weight
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Chemical Formula: C20H16Cl2O3
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Molecular Weight: Approximately 370 g/mol
Structural Features
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The compound features a tetrahydro-chromene core, which is a key component of its structure.
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The dichlorobenzyl group attached to the chromene core contributes to its lipophilic nature.
Synthesis
The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. These reactions often require controlled conditions, such as specific temperatures and inert atmospheres, to prevent side reactions. Catalysts may also be employed to enhance reaction yields.
Biological Activities and Potential Applications
Compounds similar to 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have been studied for their biological activities, including potential interactions with enzymes involved in metabolic pathways or signal transduction processes. Preliminary data suggest that these compounds may exhibit various biological effects, although further research is needed to fully understand their mechanisms of action.
Interaction with Biological Macromolecules
Studies exploring the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are crucial for understanding its potential applications. Techniques like molecular docking and binding affinity assays can provide insights into these interactions.
Potential Applications
Given its complex structure and potential biological activities, 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one represents a promising area for further research. Its unique combination of structural features may impart distinct pharmacological properties compared to other similar compounds.
Comparison with Related Compounds
| Compound | Structure Features | Biological Activities |
|---|---|---|
| 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Tetrahydro-chromene core with dichlorobenzyl substituent | Potential interactions with enzymes, signal transduction pathways |
| 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione | Bichromene framework with dichlorobenzyl ether substituent | Anti-inflammatory or anticancer activities through modulation of signaling pathways |
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